(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine
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Overview
Description
(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine typically involves the reaction of appropriate thiazole precursors with allyl and phenyl substituents under controlled conditions. Common synthetic methods include multicomponent reactions, click reactions, and green chemistry approaches to improve yield, selectivity, and purity .
Industrial Production Methods
Industrial production of thiazole derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as nano-catalysis and the use of environmentally friendly solvents are increasingly being adopted to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine apart from these similar compounds is its unique combination of allyl and phenyl substituents on the thiazole ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-21-18(16-7-5-4-6-8-16)14-22-19(21)20-17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWWYBXBYRHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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